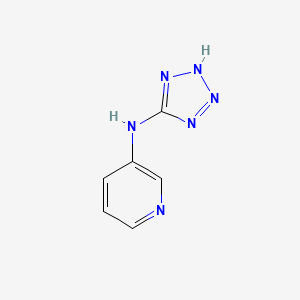

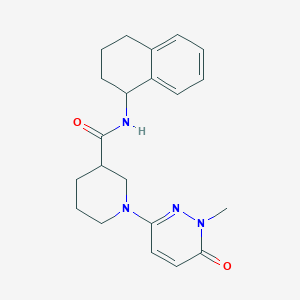

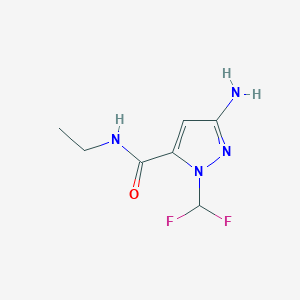

1-methyl-3-((4-methylpyridin-3-yl)amino)pyrazin-2(1H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

Synthesis analysis involves a detailed study of the methods used to synthesize the compound. This includes the starting materials, reagents, catalysts, and conditions used in the synthesis process. It also involves studying the yield, purity, and efficiency of the synthesis .Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes studying the reactivity of the compound, the products formed in the reaction, and the conditions under which the reaction occurs .科学的研究の応用

Antifibrotic Activity

This compound has been studied for its potential antifibrotic activity . Fibrosis is a pathological condition characterized by excessive tissue scarring due to the accumulation of extracellular matrix proteins. The compound’s derivatives have shown promising results in inhibiting the expression of collagen and hydroxyproline in cell culture mediums, indicating potential as novel antifibrotic drugs .

Synthesis of Heterocyclic Compounds

In medicinal chemistry, the synthesis of novel heterocyclic compounds is crucial for drug discovery. The pyrimidine moiety of this compound is considered a privileged structure, and its derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial, antiviral, antitumor, and antifibrotic properties .

Inhibition of Tyrosine Kinases

Derivatives of this compound have been explored for their ability to inhibit tyrosine kinases, which are enzymes that play a key role in the signaling pathways of cells. This activity is particularly relevant in the treatment of certain types of leukemia, where the inhibition of tyrosine kinases can be therapeutic .

Pharmaceutical Intermediates

The compound serves as an intermediate in the synthesis of various pharmaceutical agents. For instance, it has been used in the synthesis of nevirapine , an anti-AIDS medication . Its role as an intermediate highlights its importance in the pharmaceutical industry.

Structural Studies and Drug Design

The compound’s structure has been utilized in structural studies to understand the binding mechanisms of drugs to their targets. Such studies are essential for the rational design of new therapeutic agents, especially in the context of developing treatments for chronic diseases .

Anti-Inflammatory Properties

Research has indicated that derivatives of this compound may possess anti-inflammatory properties. Inflammation is a biological response to harmful stimuli, and controlling it is crucial in the treatment of various diseases. The compound’s ability to modulate inflammatory responses could lead to the development of new anti-inflammatory medications .

Antimicrobial and Antiviral Applications

The compound’s derivatives have been reported to exhibit antimicrobial and antiviral activities. These properties are valuable in the development of new treatments for infections caused by bacteria and viruses .

Oncological Research

In oncological research, the compound has been used to study its effects on cancer cells. Its derivatives have shown potential in inhibiting cancer cell growth, which could contribute to the development of novel anticancer therapies .

特性

IUPAC Name |

1-methyl-3-[(4-methylpyridin-3-yl)amino]pyrazin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4O/c1-8-3-4-12-7-9(8)14-10-11(16)15(2)6-5-13-10/h3-7H,1-2H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRZYRNOZVRXPPN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NC=C1)NC2=NC=CN(C2=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-methyl-3-((4-methylpyridin-3-yl)amino)pyrazin-2(1H)-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2,6-dimethoxybenzamide](/img/structure/B2906333.png)

![4-oxo-N-(thiophen-2-ylmethyl)-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2906340.png)

![5-(3-fluorobenzyl)-2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2906344.png)

![4-fluoro-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2906346.png)

![2-[(2-Methoxyphenyl)amino]-2-oxoethyl (4-methylphenyl)acetate](/img/structure/B2906348.png)

![benzyl 2-[1,7-dimethyl-9-(4-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2906352.png)